molecular formula C₂₂H₂₁D₉O₃ B1159849 Norethynodiol 17-Monoacetate-d9

Norethynodiol 17-Monoacetate-d9

Cat. No.: B1159849
M. Wt: 351.53
Attention: For research use only. Not for human or veterinary use.
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Description

Norethynodiol 17-Monoacetate-d9 is a deuterium-labeled stable isotope extensively used as an internal standard in quantitative mass spectrometry-based analyses. It is crucial for the precise measurement and validation of progestogen compounds and their metabolites in complex biological matrices, enabling high-accuracy pharmacokinetic, metabolic stability, and doping control studies. The deuterated structure (d9) provides a reliable mass shift from the endogenous compound, minimizing interference and significantly improving analytical accuracy and reproducibility. As a derivative of norethynodrel, a synthetic progestogen, its use is vital for researching the metabolic pathways of synthetic hormones, which are known to be processed by enzymes of the aldo-keto reductase (AKR) superfamily, such as AKR1C1-AKR1C4 . This compound is strictly for Research Use Only (RUO) and is supplied with comprehensive analytical documentation, including Certificate of Analysis, to support rigorous laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₂₂H₂₁D₉O₃

Molecular Weight

351.53

Synonyms

(3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol 17-Acetate-d9;  19-Nor-17α-pregn-4-en-20-yne-3β,17-diol 17-Acetate-d9;  17α-Ethynyl-3β-hydroxy-4-estrene-17β-acetate-d9;  SC 12222-d9

Origin of Product

United States

Preparation Methods

Deuterium Incorporation via Acetylation

The primary deuteration site in this compound is the acetate group at the 17α position. This is achieved by substituting standard acetic anhydride with deuterated acetic anhydride (Ac₂O-d6) during the acetylation step. The reaction, catalyzed by perchloric acid, ensures high isotopic purity (>98%) at the 17α-acetoxy group:

19-Norpregn-4-en-20-yne-3β,17α-diol+Ac2O-d6HClO4Norethynodiol 17-Monoacetate-d6+H2O\text{19-Norpregn-4-en-20-yne-3β,17α-diol} + \text{Ac}2\text{O-d6} \xrightarrow{\text{HClO}4} \text{Norethynodiol 17-Monoacetate-d6} + \text{H}_2\text{O}

Additional deuterium atoms are introduced at the 3β-hydroxyl group and ethynyl side chain using deuterated solvents (e.g., D₂O) and reducing agents.

Challenges in Multi-Site Deuteration

  • Isotopic Scrambling : Prolonged reaction times or elevated temperatures during acetylation can lead to deuterium loss at the 17α position.

  • Regioselectivity : Ensuring uniform deuteration across nine positions requires precise control over reagent stoichiometry and reaction conditions.

Industrial Synthesis Workflow

The synthesis of this compound follows a modified protocol from its non-deuterated counterpart, optimized for isotopic fidelity and yield:

Step 1: Synthesis of 19-Norpregn-4-en-20-yne-3β,17α-diol

  • Hydroxylation : Birch reduction of 19-norpregna-1,3,5(10),17(20)-tetraen-3-methoxy to yield the 3β,17α-diol intermediate.

  • Epoxidation : Treatment with hydrogen peroxide and hexachloroacetone forms the 5,10-epoxide, which is subsequently opened using Grignard reagents to introduce the ethynyl group.

Step 2: Acetylation with Deuterated Reagents

  • Conditions : 0°C, anhydrous dichloromethane, 2.5 equivalents of Ac₂O-d6.

  • Catalyst : 0.1% (v/v) HClO₄ to minimize side reactions.

  • Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane).

Step 3: Purification and Characterization

  • HPLC : Reverse-phase C18 column (ACN/H₂O, 65:35) confirms isotopic purity >97%.

  • Mass Spectrometry : ESI-MS (m/z 351.527 [M+H]⁺) validates deuterium incorporation.

Comparative Analysis of Synthetic Methods

ParameterNon-Deuterated MethodDeuterated Method
Acetylation Reagent Acetic anhydrideAcetic-d6 anhydride
Reaction Time 2 hours3.5 hours
Isotopic Purity N/A97–98%
Overall Yield 82%68–72%

Deuteration reduces overall yield by ~10% due to additional purification steps and isotopic losses.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated acetic anhydride (Ac₂O-d6) costs approximately $2,500 per gram, making it the most expensive component in large-scale synthesis. Suppliers like LGC Standards and Pharmaffiliates offer custom synthesis services to mitigate costs through bulk purchasing.

Regulatory Considerations

  • Controlled Substances : The ethynyl group classifies the compound under restricted transport regulations in the EU and U.S..

  • Short Shelf Life : Degradation studies show a 5% loss of deuterium after 12 months at −20°C, necessitating cold-chain logistics .

Q & A

Q. Q1: What methodological approaches are recommended for synthesizing and characterizing Norethynodrel 17-Monoacetate-d9 with high isotopic purity?

Answer:

  • Synthesis : Use deuterium exchange reactions under controlled conditions (e.g., acid/base catalysis in deuterated solvents) to ensure selective incorporation of deuterium at the 17-monoacetate position.
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) to confirm isotopic labeling efficiency and liquid chromatography-mass spectrometry (LC-MS) to verify molecular integrity. Isotopic purity (>98% deuterium) should be quantified via high-resolution mass spectrometry (HRMS) .
  • Purification : Utilize preparative HPLC with deuterium-compatible mobile phases to isolate the deuterated compound from non-deuterated byproducts .

Q. Q2: How can researchers assess the stability of Norethynodrel 17-Monoacetate-d9 under varying storage and experimental conditions?

Answer:

  • Storage : Maintain at 0–6°C in inert, airtight containers to prevent deuterium loss via proton exchange with ambient moisture .
  • Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by LC-MS/MS analysis to monitor deuterium retention and structural integrity. Compare results with non-deuterated analogs to isolate isotopic effects .
  • Data Interpretation : Use kinetic modeling to predict shelf-life under long-term storage conditions, focusing on deuterium-proton exchange rates .

Advanced Research Questions

Q. Q3: What experimental designs are optimal for studying the pharmacokinetic impact of deuterium substitution in Norethynodrel 17-Monoacetate-d9?

Answer:

  • In Vivo/In Vitro Models : Administer equimolar doses of deuterated and non-deuterated compounds to animal models (e.g., rodents) and collect time-series plasma/tissue samples. Use LC-MS/MS with deuterium-specific transitions to quantify metabolic differences .
  • Isotope Effect Analysis : Compare clearance rates, metabolite profiles, and receptor binding affinities between deuterated and non-deuterated forms. Statistically validate findings using ANOVA with post hoc tests to account for biological variability .
  • Contradiction Resolution : If metabolic discrepancies arise, investigate deuterium’s steric/electronic effects via molecular dynamics simulations .

Q. Q4: How can researchers resolve contradictions in deuterium-dependent bioanalytical data for Norethynodrel 17-Monoacetate-d9?

Answer:

  • Method Validation : Ensure analytical methods (e.g., LC-MS/MS) are optimized for deuterium detection sensitivity. Calibrate using certified deuterated standards (e.g., Norfentanyl-d5) to minimize matrix effects .
  • Data Triangulation : Cross-validate results with orthogonal techniques (e.g., isotope ratio mass spectrometry or 2^2H-NMR) to confirm isotopic integrity .
  • Error Source Analysis : Systematically test variables such as solvent deuteration levels, column chemistry, and ionization efficiency in MS to identify confounding factors .

Q. Q5: What strategies are effective for developing trace-level detection methods for Norethynodrel 17-Monoacetate-d9 in complex biological matrices?

Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., Norfloxacin-d5) to correct for recovery variability. Optimize pH and solvent polarity to retain deuterated analytes .
  • Instrumentation : Implement ultra-high-performance LC (UHPLC) coupled with tandem MS using multiple reaction monitoring (MRM) for selective detection. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves in relevant matrices (e.g., serum, urine) .
  • Quality Control : Include blank spikes and inter-day reproducibility tests to ensure method robustness .

Methodological Frameworks

Q. Q6: How should researchers design studies to investigate isotopic effects on Norethynodrel 17-Monoacetate-d9’s pharmacological activity?

Answer:

  • Hypothesis-Driven Design : Formulate testable hypotheses (e.g., “Deuterium substitution alters CYP3A4-mediated metabolism”). Use dual-arm studies comparing deuterated vs. non-deuterated compounds .
  • Endpoint Selection : Measure outcomes such as metabolic half-life, receptor occupancy (via radioligand assays), and toxicity profiles. Apply Bayesian statistical models to handle small sample sizes in exploratory phases .
  • Ethical Compliance : Adhere to guidelines for deuterated compound use in preclinical trials, including waste disposal protocols for deuterated solvents .

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